molecular formula C6H10N2S3 B1334737 5-(Butylthio)-1,3,4-thiadiazole-2-thiol CAS No. 56492-83-2

5-(Butylthio)-1,3,4-thiadiazole-2-thiol

Cat. No. B1334737
CAS RN: 56492-83-2
M. Wt: 206.4 g/mol
InChI Key: PNYIQXPKCZLYSN-UHFFFAOYSA-N
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Description

The compound 5-(Butylthio)-1,3,4-thiadiazole-2-thiol is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. While the provided papers do not directly discuss 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, they offer insights into the chemistry of related thiadiazole compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine, has been improved through the use of ultrasound-assisted methods. This innovative approach has been shown to increase the efficiency of the reactions compared to conventional methods, suggesting that similar techniques could potentially be applied to the synthesis of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol .

Molecular Structure Analysis

Computational studies using density functional theory (DFT) calculations have been employed to investigate the molecular structure of thiadiazole derivatives. These studies provide a comparison between experimental data and computational predictions, which can be crucial for understanding the molecular geometry, electronic structure, and potential reactivity of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit unique reactivity patterns due to their heteroaromatic nature. For instance, 2-phenylthiazole-5-thiols undergo addition reactions involving the exocyclic sulfur atom, behaving as typical heteroaromatic thiols towards unsaturated systems and forming sulphides . This suggests that 5-(Butylthio)-1,3,4-thiadiazole-2-thiol may also participate in similar addition reactions, potentially leading to the formation of various sulphide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the ring system can affect the compound's polarity, solubility, and stability. Although specific properties of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol are not discussed in the provided papers, the studies on related compounds can be used to infer that such properties would be important to consider in the context of synthesis, reactivity, and potential applications .

Scientific Research Applications

Corrosion Inhibition

5-(Butylthio)-1,3,4-thiadiazole-2-thiol and its derivatives have been studied extensively for their corrosion inhibition properties. In a study by Zhang, Hou, and Zhang (2020), various thiadiazole derivatives, including 5-(Butylthio)-1,3,4-thiadiazole-2-thiol, were synthesized and examined for their effectiveness in inhibiting corrosion of N80 carbon steel in CO2-saturated oilfield produced water. The findings demonstrated that these compounds could effectively inhibit corrosion through chemisorption, with a particular emphasis on their high inhibition performance due to tautomeric transformation (Q.H. Zhang, B. Hou, & G.A. Zhang, 2020).

Improved Synthesis Methods

Research by Erdogan (2018) focused on developing efficient methods for synthesizing derivatives of 5-(Butylthio)-1,3,4-thiadiazole-2-thiol. The study proposed alternative methods for synthesis, using ultrasound-assisted techniques, which showed increased efficiency and could be a valuable alternative to conventional methods. Additionally, the study involved computational modeling using density functional theory (DFT) to investigate the reactions and chemical species involved (T. Erdogan, 2018).

Antioxidant Activity

A study by El Ashry et al. (2019) explored the synthesis of novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles by reacting 5-amino-1,3,4-thiadiazole-2-thiol with various alkylating agents. These compounds were tested for their antioxidant activity, and some showed significant results, with a focus on their potential pharmacokinetic properties (E. El Ashry, E. Ramadan, Mohammed R. Amer, Y. El Kilany, M. Badawy, & E. Rabea, 2019).

Solar Cell Applications

Research by Rahman et al. (2018) investigated the use of 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer as redox couples in dye-sensitized and quantum-dot sensitized solar cells. This study is significant as it demonstrates the potential of thiadiazole derivatives in solar cell applications, offering a cost-effective and efficient alternative to conventional materials (M. Rahman, Jia Wang, N. Nath, & Jae‐Joon Lee, 2018).

Antimicrobial Activity

In a study by Xie et al. (2017), novel thiadiazole derivatives, including 5-methyl-1,3,4-thiadiazole-2-thiol, were synthesized and tested for antimicrobial effects against various pathogens. The study demonstrated potent antimicrobial effects and relatively low cytotoxicity, suggesting the potential of these compounds in medical or agricultural applications (Xianrui Xie, Wei Cong, Feng Zhao, Hongjuan Li, Wenyu Xin, Guige Hou, & Chunhua Wang, 2017).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and first aid measures.


Future Directions

This involves discussing potential future research directions or applications for the compound. It could include potential therapeutic uses, industrial applications, or areas where further research is needed.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound like “5-(Butylthio)-1,3,4-thiadiazole-2-thiol”, some of this information might not be available. It’s always a good idea to consult multiple sources and refer to the latest research findings.


properties

IUPAC Name

5-butylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S3/c1-2-3-4-10-6-8-7-5(9)11-6/h2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYIQXPKCZLYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384748
Record name 5-(butylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Butylthio)-1,3,4-thiadiazole-2-thiol

CAS RN

56492-83-2
Record name 5-(butylthio)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Zhang, Z Gao, R Liu, H Han, P Chen, Y Yang… - PbZn 2020: 9th …, 2020 - Springer
The introduction of aza-blocks into α-site of thiocarbonyl represents a semiempirical strategy to impart exotic selectivity into collector Collector molecules for sulfide mineral flotation …
Number of citations: 1 link.springer.com
QH Zhang, BS Hou, GA Zhang - Journal of colloid and interface science, 2020 - Elsevier
Three thiadiazole derivatives with different substituent groups, 2-(benzylthio)-5-methyl-1,3,4-thiadiazole(BMT), 2-(benzylthio)-5-(butylthio)-1,3,4-thiadiazole(BBT), and 5-(benzylthio)-1,3,…
Number of citations: 112 www.sciencedirect.com
W Zhang, J Cao, S Wu, W Sun, Z Feng, Z Gao - Separation and Purification …, 2022 - Elsevier
The separation of sulfide minerals has always been a difficult problem in the field of flotation due to their often-similar affinity to the collectors. It is therefore crucial to improve the …
Number of citations: 17 www.sciencedirect.com
W Zhang, Z Feng, H Mulenga, W Sun, J Cao… - Chemical Engineering …, 2020 - Elsevier
During the separation of sulfide minerals, the problem of low selectivity always arises. A novel thiadiazole derivative (CSC-1) was developed for the flotation of sulfide minerals. The …
Number of citations: 37 www.sciencedirect.com
W Wang, X Ma, Q Lin, H Zhong, Z Gao, S Wang - Minerals Engineering, 2023 - Elsevier
Xanthate, due to its superior collecting ability, is widely used in the field of minerals flotation. However, its weak selectivity and foul odor make it difficult to separate chalcopyrite from …
Number of citations: 2 www.sciencedirect.com
A Nayak, MS Jena, NR Mandre - Mineral Processing and Extractive …, 2022 - Taylor & Francis
In recent years, lead and zinc, emerge to become one of the most widely used non-ferrous metals for their growing demand in lead-acid batteries, galvanization, radio-active shielding, …
Number of citations: 21 www.tandfonline.com
A Siegmund, S Alam, J Grogan, U Kerney, E Shibata - 2020 - books.google.com
Established in 1970, the PbZn symposium series is considered the leading international technical forum for the lead and zinc processing industries. The PbZn 2020 volume addresses …
Number of citations: 4 books.google.com

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